3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one can be approached through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow microreaction systems. These systems allow for precise control over reaction conditions, such as temperature and reaction time, leading to higher yields and safer production processes . The use of microreactors also minimizes the formation of byproducts and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the indole ring and the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one stands out due to its unique combination of the indole ring and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-16(2)12-4-3-11(9-13(12)18-15(16)21)14(20)19-7-8-22-10-17(19)5-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOYEWVHKXDGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)N3CCOCC34CC4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.